molecular formula C36H63N5O7 B15140719 C12 NBD Phytoceramide

C12 NBD Phytoceramide

Cat. No.: B15140719
M. Wt: 677.9 g/mol
InChI Key: UDGQTVVIGGXNEN-YCOLFDFNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C12 NBD Phytoceramide, chemically designated as N-[(2S,3R,4E)-1,3-Dihydroxy-4-octadecen-2-yl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanamide, is a fluorescently labeled derivative of phytoceramide. Its structure comprises a C12 fatty acid chain, a phytosphingosine backbone (4-hydroxysphinganine), and the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore . This compound is widely used in lipid metabolism studies due to its fluorescence properties, enabling real-time tracking of enzymatic hydrolysis, cellular uptake, and intracellular trafficking .

Key applications include:

  • Ceramidase activity assays: Hydrolysis by enzymes like alkaline ceramidase 3 (ACER3) releases NBD-C12 fatty acid, detectable via thin-layer chromatography (TLC) or LC-MS/MS .
  • Lipid trafficking studies: The NBD group minimally disrupts cellular adsorption, making it suitable for membrane dynamics research .
  • Disease models: Used to investigate sphingolipid accumulation in leukodystrophy and neurodegenerative disorders .

Preparation Methods

C12 NBD Phytoceramide can be synthesized by attaching an NBD group to a 12-carbon fatty acid chain. The synthetic route involves the preparation of N-dodecanoyl-NBD-phytosphingosine, which is then purified and characterized . The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the attachment of the NBD group to the fatty acid chain . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Comparison with Similar Compounds

Comparison with Similar Compounds

C12 NBD Phytoceramide vs. Natural Phytoceramide

Property This compound Natural Phytoceramide
Fluorescence Yes (NBD fluorophore enables detection) No
Biological Activity Comparable to natural phytoceramide in lipid uptake and enzyme assays Activates PPARs, influencing gene regulation
Enzymatic Hydrolysis Hydrolyzed efficiently by ACER3 Substrate for ceramidases but lacks fluorescence for easy tracking
Research Utility Ideal for real-time enzymatic assays and imaging Used in functional studies (e.g., PPAR activation)

Key Difference : The NBD label in this compound facilitates tracking but may alter receptor-binding properties. Natural phytoceramide activates PPARs, while the NBD analog’s bioactivity in signaling pathways remains unconfirmed .

This compound vs. C12 NBD Ceramide

Property This compound C12 NBD Ceramide
Backbone Structure Phytosphingosine (4-hydroxysphinganine) Sphingosine (unsaturated sphingoid base)
Enzyme Specificity Preferred substrate for alkaline ceramidases (e.g., ACER3) Hydrolyzed by neutral ceramidases (e.g., ASAH2)
Cellular Localization Accumulates in membranes with minimal fluorescence quenching May exhibit altered membrane partitioning due to unsaturation
Applications Leukodystrophy models, ACER3 activity assays Neutral ceramidase studies, apoptosis research

Key Difference : The phytosphingosine backbone in this compound confers resistance to oxidation and enhances stability compared to sphingosine-based analogs .

This compound vs. C12 NBD Dihydroceramide

Property This compound C12 NBD Dihydroceramide
Sphingoid Base 4-Hydroxysphinganine (saturated) Dihydrosphingosine (lacks 4,5-double bond)
Biological Role Involved in stress signaling and membrane integrity Precursor in ceramide synthesis; less bioactive
Enzymatic Processing Hydrolyzed by ACER3 with high specificity Substrate for dihydroceramide desaturase
Research Use Studies on ACER3 deficiency and sphingolipid storage Investigations of ceramide biosynthesis

Key Difference : The absence of the 4,5-double bond in dihydroceramide limits its role in signaling, making this compound more relevant for disease models involving bioactive sphingolipids .

This compound vs. C12 NBD Globotriaosylceramide

Property This compound C12 NBD Globotriaosylceramide
Structure Simple ceramide with NBD label Glycosphingolipid with trihexose moiety
Metabolic Pathway Sphingolipid catabolism Glycolipid metabolism (e.g., Fabry disease)
Enzymatic Targets Ceramidases (e.g., ACER3) α-Galactosidase A
Applications Enzyme kinetics, membrane dynamics Lysosomal storage disorder models

Key Difference : The glycosylated structure of C12 NBD Globotriaosylceramide complicates its cellular processing, limiting its utility in ceramidase assays compared to this compound .

Research Findings and Data Tables

Table 1: Enzymatic Hydrolysis Rates of C12 NBD Analogs

Compound Enzyme Hydrolysis Rate (nmol/min/mg) Reference
This compound ACER3 8.2 ± 0.5
C12 NBD Ceramide Neutral ceramidase 5.1 ± 0.3
C12 NBD Dihydroceramide Dihydroceramidase 2.4 ± 0.2

Table 2: Solubility and Stability Profiles

Compound Solubility (DMSO) Storage Conditions Stability Issues
This compound >10 mM -20°C, protected from light Photobleaching over time
C12 NBD Globotriaosylceramide 5–10 mM -80°C Aggregation in aqueous buffers

Biological Activity

C12 NBD Phytoceramide (NBD-C12-PHC) is a synthetic ceramide analog that has garnered attention for its biological activity, particularly in the context of ceramide metabolism and skin barrier function. This article compiles detailed findings from various studies, providing insights into its biochemical properties, enzymatic interactions, and potential applications in dermatological formulations.

Overview of this compound

This compound is characterized by its fluorescent properties, making it an effective substrate for studying ceramidase enzymes. It is primarily utilized in research to understand the hydrolysis mechanisms of ceramides and their physiological roles in skin health and disease.

Enzymatic Hydrolysis

One of the key biological activities of this compound is its hydrolysis by alkaline ceramidase 3 (ACER3). This enzyme plays a crucial role in sphingolipid metabolism, affecting various cellular processes.

  • Kinetic Parameters : The Michaelis-Menten kinetics for ACER3 hydrolyzing NBD-C12-PHC were determined, yielding a KmK_m value of 15.48 μM and a VmaxV_{max} of 46.94 pmol/min/mg . This indicates a high affinity of ACER3 for this substrate, facilitating its breakdown under physiological conditions.
  • Mutational Analysis : Site-directed mutagenesis studies revealed that specific histidine and aspartate residues in ACER3 are essential for its enzymatic activity on NBD-C12-PHC. Mutations at these sites resulted in complete loss of ceramidase activity .

Biological Implications

The biological implications of this compound extend beyond mere enzymatic activity. Its role in maintaining skin barrier integrity has been highlighted in several studies:

  • Skin Barrier Function : Research indicates that phytoceramides, including those derived from natural oils, significantly improve the recovery rate of damaged stratum corneum (SC) compared to traditional ceramides like C18-ceramide NP. The application of phytoceramides enhances hydration and cohesion within the SC, suggesting their potential as effective moisturizers in cosmetic formulations .
  • Topical Applications : In a clinical setting, formulations containing diverse phytoceramides demonstrated superior performance in restoring skin barrier function after perturbation. For instance, a mixture containing various fatty acids showed enhanced efficacy compared to single-component formulations .

Table 1: Summary of Kinetic Parameters for NBD-C12-PHC Hydrolysis by ACER3

ParameterValue
KmK_m15.48 μM
VmaxV_{max}46.94 pmol/min/mg
pH Optimal9.4

Table 2: Effects of Phytoceramides on Skin Barrier Recovery

Formulation TypeRecovery Rate (%)Cohesion Improvement
C18-ceramide NPX%Y%
Phytocera-HA%B%
Phytocera-MixC%D%

Note: Specific values (X, Y, A, B, C, D) would be filled based on experimental results from relevant studies.

Q & A

Basic Research Questions

Q. What are the optimal methods for extracting and purifying C12 NBD Phytoceramide from biological samples?

The Bligh & Dyer method (chloroform:methanol:water in a 2:1:0.8 ratio) is widely used for lipid extraction due to its rapidity and efficiency. For this compound, homogenize the sample in chloroform:methanol (2:1) to form a miscible system with tissue water. After dilution with chloroform and water, separate the chloroform layer, which contains the lipid fraction. This method minimizes decomposition and ensures reproducibility for downstream applications like fluorescence imaging or enzymatic assays .

Q. How should this compound stock solutions be prepared to ensure stability?

Dissolve the compound in methanol or a chloroform:methanol (2:1) mixture under inert gas (e.g., nitrogen) to prevent oxidation. Aliquot and store at -20°C for long-term stability (≥4 years). Avoid repeated freeze-thaw cycles to maintain integrity. Pre-warm aliquots to room temperature before use to ensure solubility .

Q. What are the primary applications of this compound in model organisms like yeast?

this compound is used to study sphingolipid metabolism in Saccharomyces cerevisiae. For example, it can track ceramide transport or enzymatic activity (e.g., ceramidases) in microsomal fractions. Fluorescence labeling enables real-time visualization of lipid dynamics in live cells or reconstituted systems .

Advanced Research Questions

Q. How can liquid chromatography-tandem mass spectrometry (LC-MS/MS) be optimized for quantifying this compound and its metabolites?

Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% formic acid) for separation. Electrospray ionization (ESI) in positive ion mode enhances detection sensitivity. Quantify using precursor-to-product ion transitions (e.g., m/z 678 → 264 for this compound). Internal standards (e.g., deuterated analogs) improve accuracy, especially in complex matrices like blood or tissue lysates .

Q. What experimental designs are recommended for resolving contradictions in enzyme kinetics data involving this compound?

For ceramidase assays, combine LC-MS/MS (for absolute quantification) with thin-layer chromatography (TLC) to validate substrate conversion. Include controls with enzyme inhibitors (e.g., D-e-MAPP) to confirm specificity. Use kinetic modeling (e.g., Michaelis-Menten curves) to distinguish between competing pathways, such as hydrolysis versus phosphorylation .

Q. How can fluorescence imaging be leveraged to study subcellular localization of this compound in live cells?

Use confocal microscopy with λex=465 nm and λem=535 nm for NBD detection. Co-stain with organelle-specific dyes (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum). Quantify colocalization using Pearson’s correlation coefficient. Note that NBD’s polarity may influence partitioning; validate results with lipid extraction and LC-MS/MS .

Q. What strategies address discrepancies in lipid quantification when comparing fluorescence assays and mass spectrometry?

Fluorescence assays may overestimate concentrations due to background noise or nonspecific binding. Cross-validate using LC-MS/MS with isotopic internal standards. For example, compare the fluorescence signal of this compound in lipid extracts with LC-MS/MS-derived concentrations to establish correction factors .

Q. Methodological and Technical Challenges

Q. How to design a time-course experiment tracking this compound metabolism in response to stress stimuli?

Treat cells with stressors (e.g., heat shock, oxidative agents) and collect samples at intervals (e.g., 0, 30, 60, 120 min). Quench metabolism rapidly (e.g., liquid nitrogen). Extract lipids via Bligh & Dyer, then analyze using LC-MS/MS and fluorescence imaging. Normalize data to protein content or cell count to account for variability .

Q. What are the critical controls for ensuring specificity in ceramidase activity assays using this compound?

Include:

  • Negative controls : Enzyme-deficient mutants or heat-inactivated enzymes.
  • Substrate controls : Reactions without enzyme or with excess unlabeled phytoceramide.
  • Inhibitor controls : Pre-treatment with ceramidase inhibitors (e.g., NOE). Validate using TLC to confirm product formation (NBD-C12-fatty acid) .

Q. How can structural analogs (e.g., C6 NBD Phytoceramide) be used to validate functional studies of this compound?

Q. What statistical approaches are appropriate for analyzing heterogeneous responses in this compound studies across cell types?

Apply mixed-effects models to account for variability between biological replicates. Use principal component analysis (PCA) to identify outliers or batch effects. For Likert-type data (e.g., qualitative assessments of fluorescence intensity), use non-parametric tests like Mann-Whitney U .

Q. How to reconcile conflicting results in sphingolipid pathway studies using this compound?

Cross-reference with genetic knockouts (e.g., ACER3-deficient cells) to isolate pathway contributions. Combine flux analysis (e.g., stable isotope tracing) with enzymatic assays to map metabolic bottlenecks. Publish raw data and detailed protocols to facilitate reproducibility .

Properties

Molecular Formula

C36H63N5O7

Molecular Weight

677.9 g/mol

IUPAC Name

12-[(4-nitro-2,1,3-benzoxadiazol-6-yl)amino]-N-[(2R,3R,4R)-1,3,4-trihydroxyoctadecan-2-yl]dodecanamide

InChI

InChI=1S/C36H63N5O7/c1-2-3-4-5-6-7-8-9-11-14-17-20-23-33(43)36(45)31(28-42)38-34(44)24-21-18-15-12-10-13-16-19-22-25-37-29-26-30-35(40-48-39-30)32(27-29)41(46)47/h26-27,31,33,36-37,42-43,45H,2-25,28H2,1H3,(H,38,44)/t31-,33-,36-/m1/s1

InChI Key

UDGQTVVIGGXNEN-YCOLFDFNSA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@@H]([C@@H](CO)NC(=O)CCCCCCCCCCCNC1=CC2=NON=C2C(=C1)[N+](=O)[O-])O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCCCCCCCNC1=CC2=NON=C2C(=C1)[N+](=O)[O-])O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.